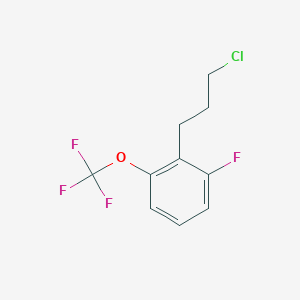
1-(3-Chloropropyl)-2-fluoro-6-(trifluoromethoxy)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chloropropyl)-2-fluoro-6-(trifluoromethoxy)benzene is an organic compound that features a benzene ring substituted with a 3-chloropropyl group, a fluorine atom, and a trifluoromethoxy group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloropropyl)-2-fluoro-6-(trifluoromethoxy)benzene typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Trifluoromethoxylation: The trifluoromethoxy group can be introduced using a trifluoromethylating agent like trifluoromethyl iodide (CF3I) in the presence of a base.
Chloropropylation: The 3-chloropropyl group can be added via a Friedel-Crafts alkylation reaction using 3-chloropropyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
化学反应分析
Types of Reactions: 1-(3-Chloropropyl)-2-fluoro-6-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 3-chloropropyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions with electrophiles, such as nitration, sulfonation, or halogenation.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation are typical.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used.
Major Products:
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Electrophilic Aromatic Substitution: Products include nitro, sulfonyl, and halogenated derivatives.
Oxidation and Reduction: Products include alcohols, ketones, and carboxylic acids.
科学研究应用
1-(3-Chloropropyl)-2-fluoro-6-(trifluoromethoxy)benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds for pharmaceutical research.
Medicine: Investigated for its potential as a building block in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1-(3-Chloropropyl)-2-fluoro-6-(trifluoromethoxy)benzene depends on its specific application
Molecular Targets: May include enzymes, receptors, or other proteins.
Pathways Involved: The compound can modulate biochemical pathways by binding to active sites or altering protein conformation.
相似化合物的比较
- 1-(3-Chloropropyl)-2-fluoro-4-(trifluoromethoxy)benzene
- 1-(3-Chloropropyl)-2-fluoro-5-(trifluoromethoxy)benzene
- 1-(3-Chloropropyl)-2-fluoro-3-(trifluoromethoxy)benzene
Uniqueness: 1-(3-Chloropropyl)-2-fluoro-6-(trifluoromethoxy)benzene is unique due to the specific positioning of its substituents, which can influence its reactivity and interaction with other molecules. This positional isomerism can result in different physical, chemical, and biological properties compared to its analogs.
属性
分子式 |
C10H9ClF4O |
|---|---|
分子量 |
256.62 g/mol |
IUPAC 名称 |
2-(3-chloropropyl)-1-fluoro-3-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C10H9ClF4O/c11-6-2-3-7-8(12)4-1-5-9(7)16-10(13,14)15/h1,4-5H,2-3,6H2 |
InChI 键 |
GJARREZYCGEOHO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)F)CCCCl)OC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


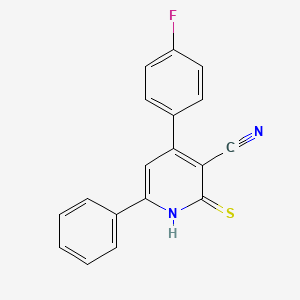
![2-[(Tributylsilyl)oxy]phenol](/img/structure/B14070310.png)

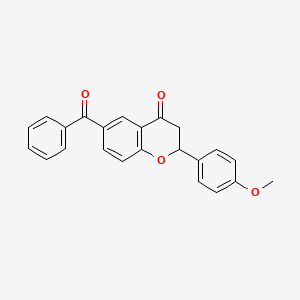
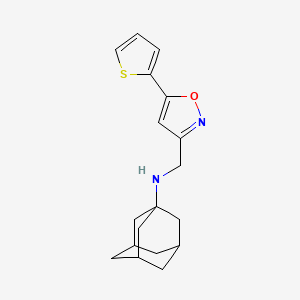

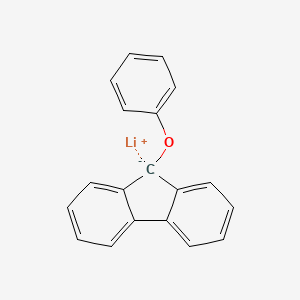

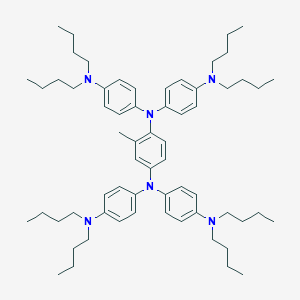
![Hydrazinecarbothioamide, 2-[(4-ethylphenyl)methylene]-](/img/structure/B14070362.png)

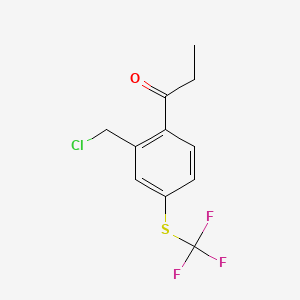
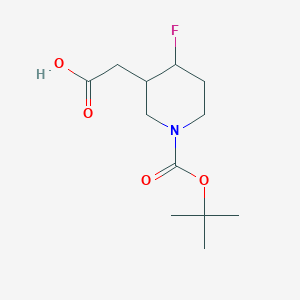
![Ethyl 2-(7-chlorobenzo[d]oxazol-2-yl)acetate](/img/structure/B14070374.png)
